(1R,2S)-4,4-Difluorocyclopentane-1,2-diol
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Overview
Description
(1R,2S)-4,4-Difluorocyclopentane-1,2-diol is a chiral organic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a cyclopentane ring The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-4,4-Difluorocyclopentane-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Fluorination: Introduction of fluorine atoms at the 4-position of the cyclopentane ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and hydroxylation processes, optimized for yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-4,4-Difluorocyclopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form cyclopentane derivatives with fewer functional groups using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of cyclopentane derivatives
Substitution: Formation of substituted cyclopentane derivatives
Scientific Research Applications
(1R,2S)-4,4-Difluorocyclopentane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,2S)-4,4-Difluorocyclopentane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and hydroxyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-4,4-Difluorocyclopentane-1,3-diol: Similar structure but with hydroxyl groups at different positions.
(1R,2S)-4,4-Difluorocyclopentane-1,2-diamine: Similar structure but with amine groups instead of hydroxyl groups.
(1R,2S)-4,4-Difluorocyclopentane-1,2-dione: Similar structure but with ketone groups instead of hydroxyl groups.
Uniqueness
(1R,2S)-4,4-Difluorocyclopentane-1,2-diol is unique due to its specific stereochemistry and the presence of both fluorine atoms and hydroxyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1S,2R)-4,4-difluorocyclopentane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)1-3(8)4(9)2-5/h3-4,8-9H,1-2H2/t3-,4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJNPJXCMOLSSC-ZXZARUISSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1(F)F)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CC1(F)F)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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